

Application Notes: Assessing Yeast Viability with Fluorescein Diacetate and Propidium Iodide

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Compound of Interest

Compound Name: *Fluorescein, diacetate*

Cat. No.: *B048478*

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Introduction

The determination of yeast cell viability is a critical parameter in a multitude of research and industrial applications, including fermentation processes in the food and beverage industry, biofuel production, and drug development. A widely accepted and robust method for this assessment is the dual staining of yeast cells with fluorescein diacetate (FDA) and propidium iodide (PI). This fluorescence-based assay offers a rapid and accurate differentiation between live and dead yeast populations.^{[1][2][3]}

Principle of the Assay

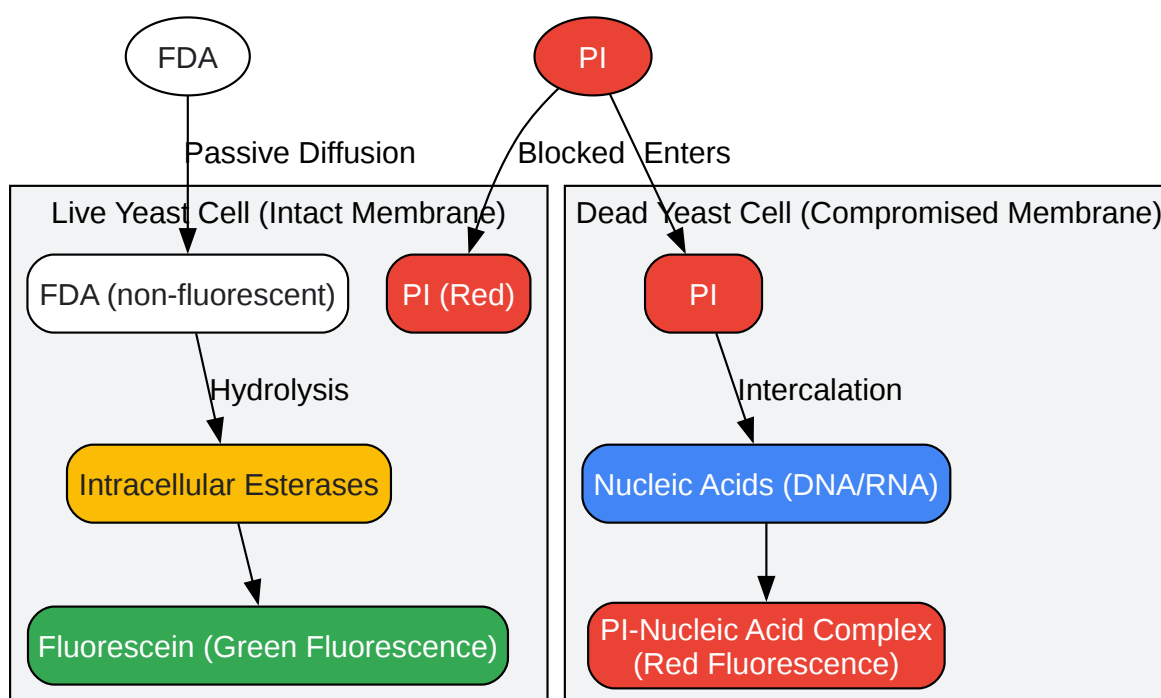
This viability assay relies on the distinct properties of two fluorescent dyes and the physiological state of the yeast cells:

- **Fluorescein Diacetate (FDA):** A non-fluorescent and cell-permeant compound that passively diffuses across the intact plasma membrane of viable cells.^{[4][5][6]} Once inside a living cell, intracellular esterases, which are active in metabolically viable cells, hydrolyze the non-fluorescent FDA into the highly fluorescent molecule, fluorescein.^{[3][7][8]} The accumulation of green fluorescent fluorescein is indicative of both membrane integrity and metabolic activity, thus marking the cell as viable.^{[1][7]}
- **Propidium Iodide (PI):** A fluorescent nucleic acid intercalating agent that is impermeant to the intact cell membranes of live cells.^{[9][10]} PI can only penetrate cells with compromised or

damaged membranes, a characteristic feature of dead cells.[7][9][11] Upon entry, PI binds to the cell's DNA and RNA, leading to a significant enhancement of its red fluorescence.[7][9]

Consequently, in a mixed population of yeast cells stained with both FDA and PI, viable cells will fluoresce green, while non-viable cells will fluoresce red.[2][12] This dual-color output allows for straightforward visualization and quantification using fluorescence microscopy or flow cytometry.

Diagram of Staining Mechanism



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Caption: Staining mechanism of live and dead yeast cells with FDA and PI.

Experimental Protocols

This section provides detailed protocols for preparing the necessary reagents and performing the yeast viability assay using either fluorescence microscopy or flow cytometry.

Reagent Preparation

Proper preparation of stock and working solutions is crucial for accurate and reproducible results.

Table 1: Reagent and Stock Solution Preparation

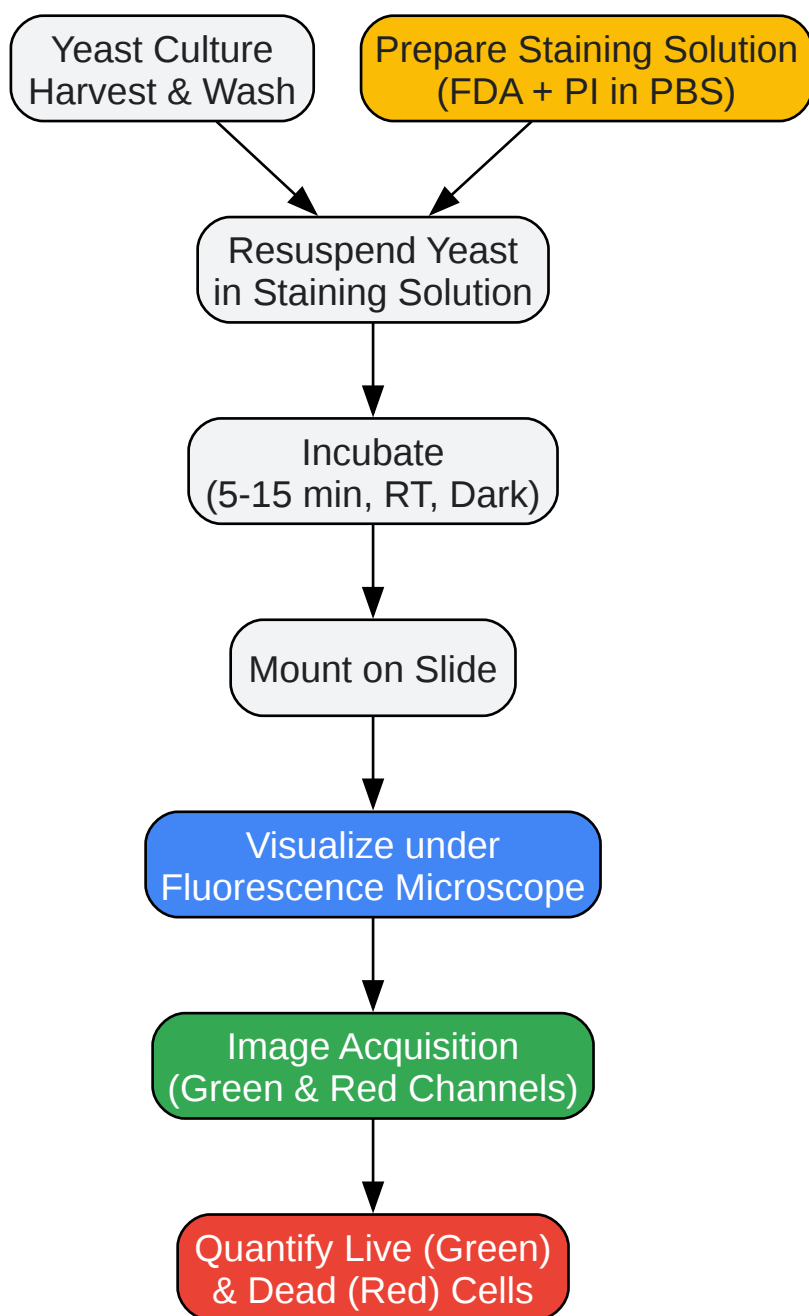
Reagent	Solvent	Stock Concentration	Storage Conditions
Fluorescein Diacetate (FDA)	Acetone	5 mg/mL	-20°C, protected from light[13]
Propidium Iodide (PI)	Phosphate-Buffered Saline (PBS) or Water	1-2 mg/mL	4°C, protected from light[13]

Note: Both FDA and PI are light-sensitive; solutions should be stored in dark containers or wrapped in aluminum foil.[6][13] It is recommended to prepare small aliquots of the stock solutions to avoid repeated freeze-thaw cycles.

Protocol 1: Yeast Viability Assessment by Fluorescence Microscopy

This protocol is suitable for the qualitative and quantitative assessment of yeast viability on a smaller scale.

Experimental Workflow for Microscopy



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Caption: Experimental workflow for yeast viability assessment via microscopy.

Materials:

- Yeast cell suspension
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

- FDA stock solution (5 mg/mL in acetone)
- PI stock solution (1 mg/mL in PBS)
- Microcentrifuge tubes
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., FITC for green, Texas Red for red)

Procedure:

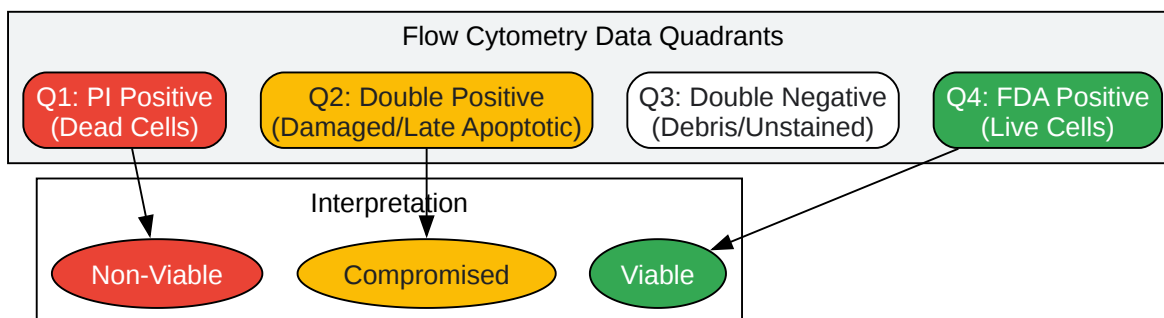
- Cell Preparation: Harvest yeast cells from culture by centrifugation (e.g., 5,000 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with PBS to remove any residual media components.
- Cell Resuspension: Resuspend the washed yeast pellet in PBS to a final concentration of approximately 1×10^6 to 1×10^7 cells/mL.
- Staining Solution Preparation: Prepare a fresh staining solution immediately before use.[\[13\]](#)
 - FDA Working Solution: Dilute the FDA stock solution in PBS. A final concentration of 10-15 $\mu\text{g/mL}$ is a good starting point.
 - PI Working Solution: Dilute the PI stock solution in PBS. A final concentration of 4-10 $\mu\text{g/mL}$ is often effective.[\[11\]](#)
 - Dual Staining Solution: Combine the diluted FDA and PI in PBS to achieve the desired final concentrations.
- Staining: Add an equal volume of the dual staining solution to the yeast cell suspension. Mix gently.
- Incubation: Incubate the cell suspension for 5 to 15 minutes at room temperature in the dark. [\[11\]](#)[\[13\]](#) The optimal incubation time may vary depending on the yeast strain and experimental conditions.

- Visualization: Place a small aliquot (e.g., 10 µL) of the stained cell suspension onto a microscope slide, cover with a coverslip, and immediately visualize under a fluorescence microscope.
- Image Acquisition and Analysis: Capture images using filters for green fluorescence (live cells) and red fluorescence (dead cells). The percentage of viable cells can be calculated as:
 - % Viability = (Number of Green Cells / Total Number of Cells) x 100

Protocol 2: Yeast Viability Assessment by Flow Cytometry

Flow cytometry allows for high-throughput, quantitative analysis of large cell populations, providing statistically robust data.

Logical Relationship for Flow Cytometry Data



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Caption: Interpretation of flow cytometry data for FDA/PI stained yeast.

Materials:

- Yeast cell suspension
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

- FDA stock solution (5 mg/mL in acetone)
- PI stock solution (1 mg/mL in PBS)
- Flow cytometry tubes
- Flow cytometer equipped with a blue laser (e.g., 488 nm)

Procedure:

- Cell Preparation: Prepare and wash yeast cells as described in Protocol 1, Step 1.
- Cell Adjustment: Resuspend the cells in cold PBS to a concentration of approximately 1×10^6 cells/mL.
- Staining:
 - Add FDA to the cell suspension to a final concentration of approximately 2 μ M.
 - Add PI to the cell suspension to a final concentration of approximately 10 μ g/mL.
 - Vortex gently to mix.
- Incubation: Incubate the samples for 10-15 minutes at room temperature in the dark.[\[14\]](#)
- Flow Cytometric Analysis: Analyze the samples on a flow cytometer.
 - Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate the yeast cell population and exclude debris.
 - Detect fluorescein (from FDA) in the green fluorescence channel (e.g., FL1, ~530 nm).
 - Detect PI in the red fluorescence channel (e.g., FL2 or FL3, >610 nm).[\[14\]](#)
 - Set up appropriate compensation to correct for spectral overlap between the green and red channels.[\[14\]](#)
- Data Analysis: Analyze the gated population to determine the percentage of cells in each quadrant: FDA-positive/PI-negative (live), PI-positive/FDA-negative (dead), and double-

positive (dying/damaged).

Data Presentation

The results of the viability assay should be presented clearly for easy interpretation and comparison.

Table 2: Summary of Staining Conditions and Expected Results

Parameter	Fluorescence Microscopy	Flow Cytometry
Yeast Concentration	10^6 - 10^7 cells/mL	$\sim 10^6$ cells/mL
Final FDA Concentration	10-15 μ g/mL	~ 2 μ M
Final PI Concentration	4-10 μ g/mL[11]	~ 10 μ g/mL
Incubation Time	5-15 minutes[11][13]	10-15 minutes[14]
Incubation Temperature	Room Temperature	Room Temperature
Live Cell Signal	Green Fluorescence	High Green Fluorescence (FL1)
Dead Cell Signal	Red Fluorescence	High Red Fluorescence (FL2/FL3)

Table 3: Fluorophore Spectral Properties

Fluorophore	Excitation (max)	Emission (max)	Common Filter Set
Fluorescein (from FDA)	~ 494 nm	~ 521 nm	FITC
Propidium Iodide (bound)	~ 535 nm	~ 617 nm	Texas Red / PE-Texas Red

Best Practices and Considerations

- **Fresh Staining Solution:** Always prepare the FDA/PI staining solution fresh, as FDA can hydrolyze spontaneously in aqueous solutions.[13]
- **Controls:** Include unstained, single-stained (FDA only and PI only), and heat-killed (100% dead) cell populations as controls to set up the instrument and gates correctly.
- **Yeast Strain Variability:** Optimal dye concentrations and incubation times may vary between different yeast species and strains. It is advisable to optimize the protocol for the specific strain being used.
- **PI-Positive but Viable Cells:** Under certain stress conditions, some yeast cells may temporarily lose membrane integrity, allowing PI to enter, but can later recover.[15] This should be considered when interpreting results, especially in studies involving cellular stress.
- **Background Fluorescence:** Ensure cells are washed with a buffer like PBS to remove media components that may interfere with the fluorescence signal.[13]

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